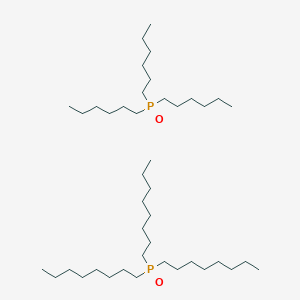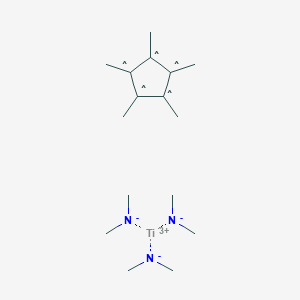![molecular formula C22H31ClN2 B6309885 1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride CAS No. 1583244-12-5](/img/structure/B6309885.png)
1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride is a useful research compound. Its molecular formula is C22H31ClN2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95% is 358.2175767 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Systems and Organic Synthesis
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride belongs to a class of imidazolium salts, which have been extensively used as carbene precursors or solvents for ruthenium-catalyzed diene and enyne metathesis. These catalytic systems facilitate the rearrangement of silylated enynes and allyl propargyl ethers into cyclic derivatives bearing a conjugated diene structure. The versatility of these catalytic systems, prepared in situ from ruthenium sources and imidazolium or imidazolinium chloride, demonstrates their potential in organic synthesis, particularly for cycloisomerization products or metathesis compounds when acetylene is present (Sémeril, Bruneau, & Dixneuf, 2002).
Ionic Liquids and Material Science
Imidazolium-based ionic liquids, including variants similar to the chemical structure , exhibit unique physicochemical properties such as nonflammability, negligible volatility, and high ion conductivity. These properties have been leveraged in the modification of materials for solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. Imidazolium salts have been shown to modify silica, polymers, and monoliths, underscoring their importance in materials science for applications ranging from analytical chemistry to environmental engineering (Vidal, Riekkola, & Canals, 2012).
Polysaccharide Processing
Imidazolium salts are effective solvents for polysaccharides such as cellulose, facilitating its dissolution for further chemical modification. This application is crucial for the development of sustainable materials, as it allows the homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. The dissolution of cellulose in imidazolium chloride-based ionic liquids, which are analogous in functionality to the compound , enables the creation of various cellulose esters and derivatives with controlled degree of substitution. This process highlights the role of imidazolium salts in advancing green chemistry and material innovation (Heinze et al., 2008).
Anticancer Research
Research into the anticancer activities of mononuclear ruthenium(II) coordination complexes, which may utilize imidazolium salts as ligands or components, underscores the potential of these compounds in medicinal chemistry. The distinct advantages of ruthenium compounds, such as reduced toxicity and unique mechanisms of action compared to platinum-based complexes, are highlighted. Imidazolium salts, through their use in catalytic systems or as part of the ligand structure, contribute to the development of ruthenium-based antitumor agents, demonstrating their importance beyond traditional applications in synthesis and materials science (Motswainyana & Ajibade, 2015).
Propiedades
IUPAC Name |
1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1/t17-,18+,19-,20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZQCQFSBPULGX-BOJUQBCTSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)





![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)



